molecular formula C10H10F3NO2S B8118368 4-(1-(Trifluoromethyl)cyclopropyl)benzenesulfonamide

4-(1-(Trifluoromethyl)cyclopropyl)benzenesulfonamide

Cat. No.: B8118368
M. Wt: 265.25 g/mol
InChI Key: QYHPMRKGXYJNTG-UHFFFAOYSA-N
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Description

4-(1-(Trifluoromethyl)cyclopropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H10F3NO2S. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzenesulfonamide moiety.

Scientific Research Applications

4-(1-(Trifluoromethyl)cyclopropyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Trifluoromethyl)cyclopropyl)benzenesulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Trifluoromethyl)cyclopropyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and the development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(Trifluoromethyl)cyclopropyl)benzenesulfonamide is unique due to the combination of the trifluoromethyl group, cyclopropyl ring, and benzenesulfonamide moiety. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c11-10(12,13)9(5-6-9)7-1-3-8(4-2-7)17(14,15)16/h1-4H,5-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHPMRKGXYJNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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